

# L-Tyrosine-d5: A Technical Guide to Certificate of Analysis Specifications

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## Compound of Interest

Compound Name: L-Tyrosine-d5

Cat. No.: B15573411

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the typical Certificate of Analysis (CoA) specifications for **L-Tyrosine-d5**. It is designed to assist researchers, scientists, and drug development professionals in understanding the quality control parameters and analytical methodologies for this isotopically labeled amino acid. This document outlines the key quality attributes, detailed experimental protocols for their assessment, and relevant biological context.

## L-Tyrosine-d5: Properties and Applications

**L-Tyrosine-d5** is a stable isotope-labeled version of the amino acid L-Tyrosine, with five deuterium atoms incorporated into its structure. It is a critical tool in various scientific disciplines, particularly in mass spectrometry-based quantitative proteomics and metabolomics. Its primary application is as an internal standard for the accurate quantification of endogenous L-Tyrosine in biological samples. The mass shift introduced by the deuterium labels allows for its clear differentiation from the naturally occurring (d0) L-Tyrosine, ensuring precise and reliable measurements.

## Certificate of Analysis: Quantitative Specifications

A Certificate of Analysis for **L-Tyrosine-d5** provides a comprehensive summary of its quality and purity, as determined by a series of analytical tests. The following tables detail the typical specifications and their acceptable limits.

Table 1: General and Physicochemical Properties

Parameter	Specification
Appearance	White to off-white crystalline powder
Molecular Formula	C <sub>9</sub> H <sub>6</sub> D <sub>5</sub> NO <sub>3</sub>
Molecular Weight	186.22 g/mol
Solubility	Soluble in 1M HCl

Table 2: Identity and Purity Specifications

Test	Method	Specification
Identification by FT-IR	Infrared Spectroscopy	Conforms to the reference spectrum
Identification by <sup>1</sup> H-NMR	Proton Nuclear Magnetic Resonance	Conforms to the structure
Assay (on dried basis)	HPLC	≥ 98.0%
Isotopic Purity (Deuterium Enrichment)	Mass Spectrometry	≥ 98 atom % D
Chemical Purity	HPLC	≥ 98.0%
Specific Optical Rotation	Polarimetry	-10.0° to -12.0° (c=2 in 1M HCl)
Loss on Drying	Gravimetric	≤ 0.5%
Residue on Ignition (Sulphated Ash)	Gravimetric	≤ 0.1%

## Experimental Protocols

The following are detailed methodologies for the key experiments cited in the Certificate of Analysis.

## Assay and Chemical Purity by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the percentage of **L-Tyrosine-d5** and to identify and quantify any chemical impurities.

Instrumentation:

- High-Performance Liquid Chromatograph with a UV detector
- C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
- Analytical balance
- Volumetric flasks and pipettes

Reagents:

- **L-Tyrosine-d5** reference standard
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Trifluoroacetic acid (TFA)

Procedure:

- **Mobile Phase Preparation:** Prepare a mobile phase consisting of a gradient of Solvent A (0.1% TFA in water) and Solvent B (0.1% TFA in acetonitrile).
- **Standard Solution Preparation:** Accurately weigh and dissolve a known amount of **L-Tyrosine-d5** reference standard in the mobile phase to prepare a standard solution of known concentration (e.g., 1 mg/mL).
- **Sample Solution Preparation:** Accurately weigh and dissolve the **L-Tyrosine-d5** sample in the mobile phase to prepare a sample solution of the same concentration as the standard solution.

- Chromatographic Conditions:
  - Column: C18 reverse-phase, 4.6 mm x 250 mm, 5  $\mu$ m
  - Flow Rate: 1.0 mL/min
  - Injection Volume: 10  $\mu$ L
  - Detection Wavelength: 274 nm
  - Column Temperature: 30  $^{\circ}$ C
- Analysis: Inject the standard and sample solutions into the chromatograph.
- Calculation: Calculate the assay and chemical purity by comparing the peak area of the **L-Tyrosine-d5** in the sample chromatogram to that of the standard chromatogram.

## Isotopic Purity by Mass Spectrometry

Objective: To determine the deuterium enrichment of **L-Tyrosine-d5**.

Instrumentation:

- Liquid Chromatograph-Mass Spectrometer (LC-MS) or Gas Chromatograph-Mass Spectrometer (GC-MS)
- Analytical balance
- Volumetric flasks and pipettes

Reagents:

- **L-Tyrosine-d5** sample
- Appropriate solvent (e.g., water/acetonitrile with 0.1% formic acid for LC-MS)

Procedure:

- **Sample Preparation:** Prepare a dilute solution of the **L-Tyrosine-d5** sample in the appropriate solvent.
- **Mass Spectrometry Analysis:** Infuse the sample solution directly into the mass spectrometer or inject it into the LC-MS or GC-MS system.
- **Data Acquisition:** Acquire the mass spectrum in the region of the molecular ion of **L-Tyrosine-d5**.
- **Calculation:** Determine the relative intensities of the peaks corresponding to the d0 to d5 isotopologues. The isotopic purity is calculated as the percentage of the d5 isotopologue relative to the sum of all isotopologues.

## Specific Optical Rotation by Polarimetry

**Objective:** To measure the specific rotation of the **L-Tyrosine-d5** sample, confirming its stereochemical identity.

**Instrumentation:**

- Polarimeter
- Sodium lamp (589 nm)
- 1 dm polarimeter tube
- Analytical balance
- Volumetric flask (10 mL)

**Reagents:**

- **L-Tyrosine-d5** sample
- 1M Hydrochloric Acid (HCl)

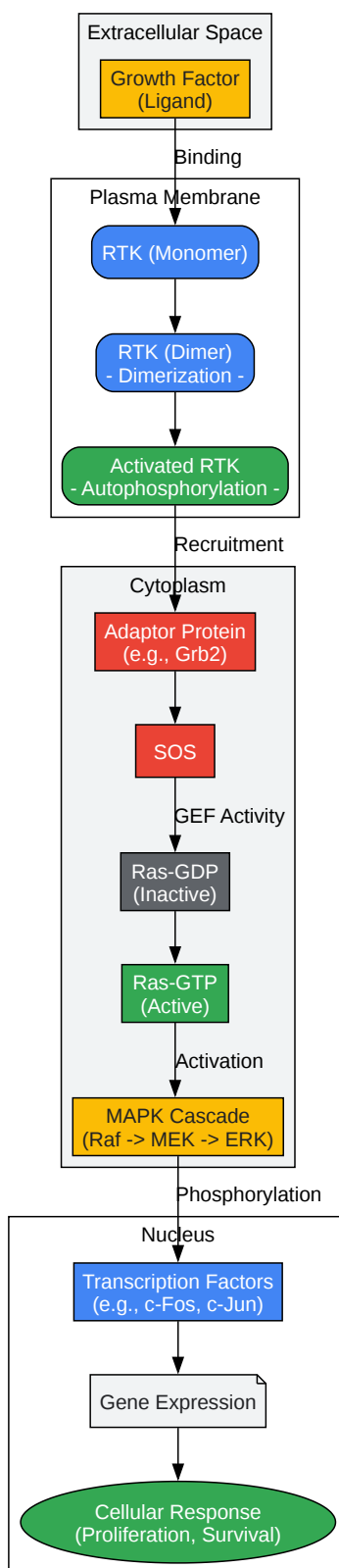
**Procedure:**

- **Sample Preparation:** Accurately weigh approximately 200 mg of the **L-Tyrosine-d5** sample and dissolve it in 1M HCl in a 10 mL volumetric flask. Dilute to the mark with 1M HCl.
- **Blank Measurement:** Fill the polarimeter tube with 1M HCl and measure the optical rotation. This is the blank reading.
- **Sample Measurement:** Rinse and fill the polarimeter tube with the sample solution and measure the optical rotation.
- **Calculation:** Calculate the specific optical rotation using the formula:  $[\alpha] = (100 * \alpha_{\text{obs}}) / (l * c)$ , where  $\alpha_{\text{obs}}$  is the observed rotation,  $l$  is the path length in decimeters, and  $c$  is the concentration in g/100mL.

## Signaling Pathway and Experimental Workflow Diagrams

### Receptor Tyrosine Kinase (RTK) Signaling Pathway

L-Tyrosine is a fundamental component of proteins and its phosphorylation by tyrosine kinases is a critical event in many cellular signaling pathways. Receptor Tyrosine Kinases (RTKs) are a major class of cell surface receptors that, upon ligand binding, dimerize and autophosphorylate on tyrosine residues, initiating a cascade of downstream signaling events that regulate cell proliferation, differentiation, and survival.



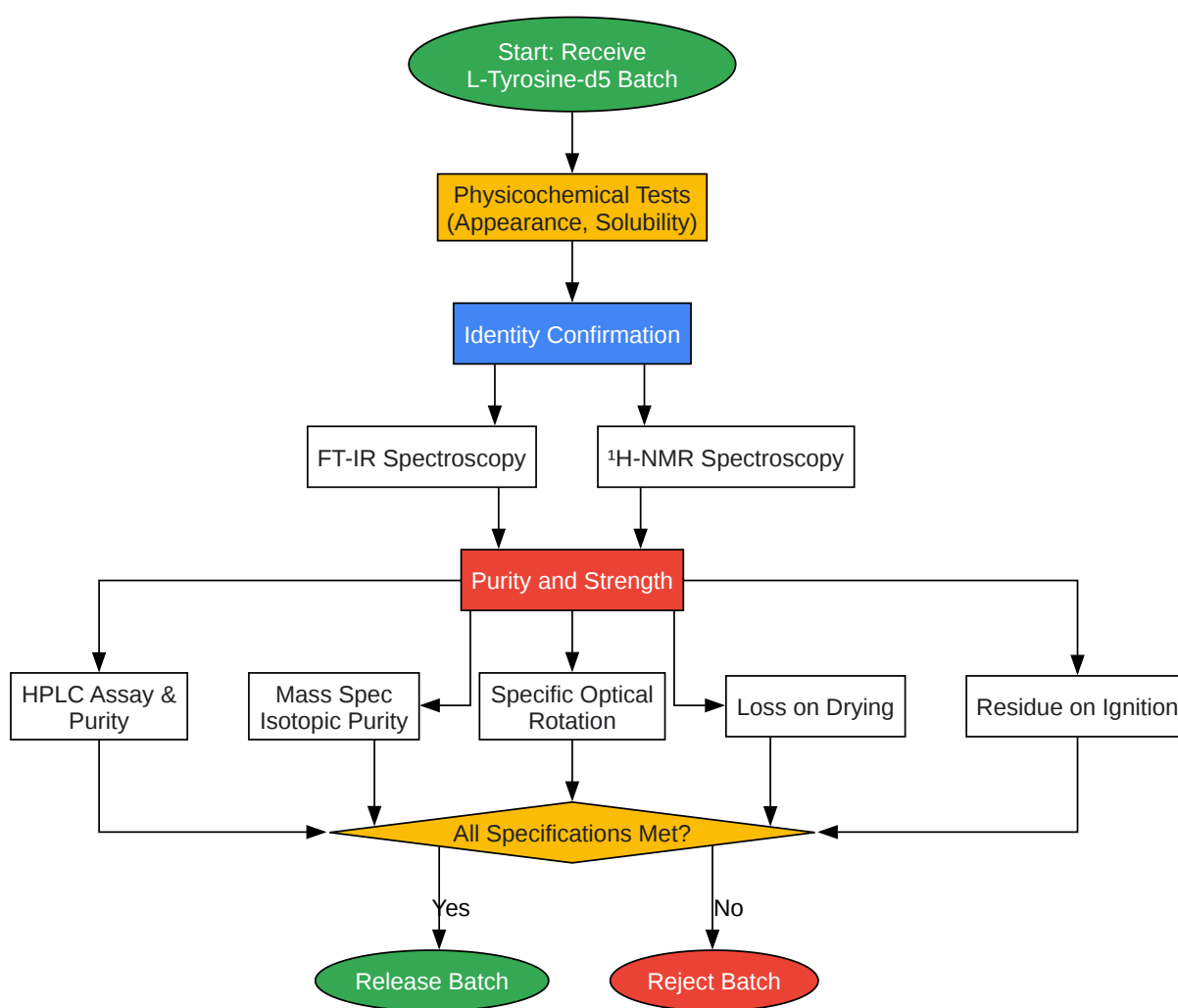
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Caption: Receptor Tyrosine Kinase (RTK) signaling cascade.

## L-Tyrosine-d5 Quality Control Workflow

The following diagram illustrates the logical workflow for the quality control testing of a batch of **L-Tyrosine-d5**.





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Caption: Quality control workflow for **L-Tyrosine-d5**.

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